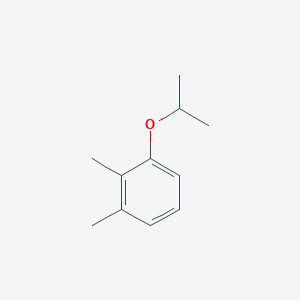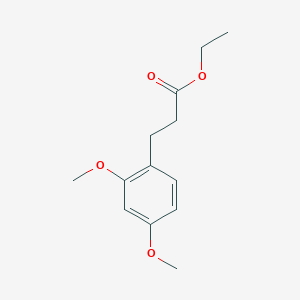![molecular formula C19H23BFNO4S B8456344 2'-Fluoro-N-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8456344.png)
2'-Fluoro-N-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide is a complex organic compound that features a combination of fluorine, boron, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide typically involves a multi-step process. One common method includes a two-step substitution reaction. Initially, a precursor compound undergoes a substitution reaction with a boronic acid derivative to introduce the boron-containing group. This is followed by another substitution reaction to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine and boron atoms play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The sulfonamide group can interact with various biological molecules, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boron and fluorine groups but differs in its overall structure and functional groups.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another similar compound with a different core structure, used in similar applications.
Uniqueness
2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23BFNO4S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H23BFNO4S/c1-18(2)19(3,4)26-20(25-18)14-8-11-17(21)16(12-14)13-6-9-15(10-7-13)27(23,24)22-5/h6-12,22H,1-5H3 |
InChI Key |
XMVZGYOXDRJJSI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


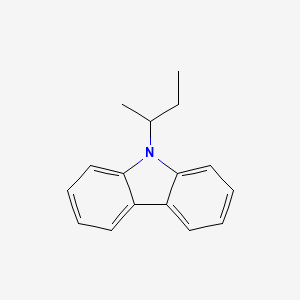
![3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8456282.png)
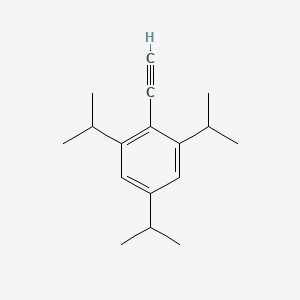
![N-[4-(Acetyloxy)-2-methylphenyl]acetamide](/img/structure/B8456305.png)
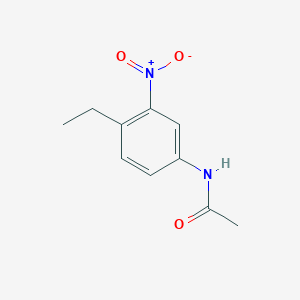
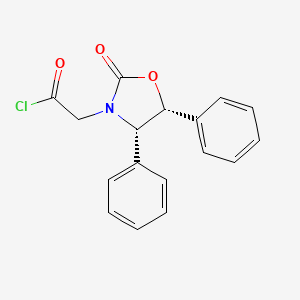


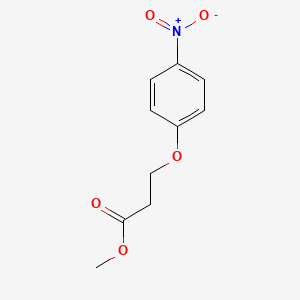
![tert-Butyl 6-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B8456347.png)
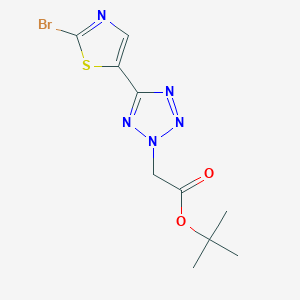
![n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea](/img/structure/B8456370.png)
